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Core Science & Biosynthesis

Foundational

Strategic Exploitation of 3-Bromo-1-ethyl-5-nitro-1H-indazole in Medicinal Chemistry: A Technical Guide

Executive Summary The indazole heterocyclic system is universally recognized as a "privileged scaffold" in modern drug discovery, exhibiting profound utility in the development of kinase inhibitors, antimicrobial agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole heterocyclic system is universally recognized as a "privileged scaffold" in modern drug discovery, exhibiting profound utility in the development of kinase inhibitors, antimicrobial agents, and antineoplastic drugs[1]. Among the vast array of indazole building blocks, 3-Bromo-1-ethyl-5-nitro-1H-indazole (CAS: 1352538-19-2) stands out as a highly versatile, orthogonally functionalizable intermediate.

As a Senior Application Scientist, I have observed that the strategic design of this specific molecule—combining an N1-alkyl lock, a C3-halogen synthetic handle, and a C5-reducible moiety—allows researchers to rapidly generate vast libraries of bioactive compounds without the risk of regiochemical ambiguity. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and validated synthetic workflows for utilizing 3-Bromo-1-ethyl-5-nitro-1H-indazole in advanced pharmaceutical development.

Physicochemical Profiling & Structural Rationale

To effectively utilize a building block in complex multi-step syntheses, one must first understand the energetic and steric implications of its substituents. The structural triad of 3-Bromo-1-ethyl-5-nitro-1H-indazole provides three distinct advantages:

  • The 1-Ethyl Group (N1-Alkylation): Unsubstituted indazoles exist as a tautomeric mixture of 1H- and 2H- forms, which complicates downstream functionalization by yielding regioisomeric mixtures. The 1-ethyl group "locks" the scaffold in the 1H-configuration, ensuring predictable reactivity while enhancing the lipophilicity (logP) of the final active pharmaceutical ingredient (API).

  • The 3-Bromo Group (Electrophilic Core): The C3 position of the indazole ring is naturally electron-rich; however, the presence of the electron-withdrawing 5-nitro group depletes electron density across the conjugated system [4]. This makes the C3-CBr bond highly susceptible to oxidative addition by Palladium(0) species, facilitating rapid transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

  • The 5-Nitro Group (Latent Amine): The nitro group serves a dual purpose. Initially, it acts as an electron-withdrawing group (EWG) to activate the C3-bromide. Post-coupling, it can be chemoselectively reduced to an aniline derivative, providing a nucleophilic handle for late-stage amide coupling, urea formation, or sulfonylation.

Quantitative Data Summary

The following table summarizes the critical physicochemical and structural parameters of the compound, essential for stoichiometric calculations and analytical tracking.

PropertyValue / Description
Chemical Name 3-Bromo-1-ethyl-5-nitro-1H-indazole
CAS Registry Number 1352538-19-2
Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
SMILES String O=N=C2Br)C=C1)[O-]
Appearance Pale yellow to brown solid (typical for nitro-aromatics)
Solubility Profile Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in H₂O
Storage Conditions Inert atmosphere (Argon/N₂), 2–8 °C, protected from light

Synthetic Workflows & Experimental Methodologies

The true value of 3-Bromo-1-ethyl-5-nitro-1H-indazole lies in its capacity for divergent synthesis [2]. The most common workflow involves a C3-arylation followed by a C5-reduction. Below are field-proven, self-validating protocols designed to maximize yield and purity.

Protocol A: Palladium-Catalyzed C3 Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C3 position via a boronic acid coupling partner. Causality & Design: We utilize Pd(dppf)Cl2​ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is critical when working with electron-deficient indazoles that might otherwise stall at the trans-palladium(II) intermediate [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-1-ethyl-5-nitro-1H-indazole (1.0 equivalent, 1.0 mmol) and the desired Arylboronic acid (1.2 equivalents, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 equivalents, 5 mol%) and anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 equivalents).

  • Solvent System: Introduce a solvent mixture of 1,4-Dioxane and deionized H2​O in a 4:1 ratio (10 mL total volume). Rationale: The biphasic system ensures dissolution of both the organic substrates and the inorganic base.

  • Degassing (Critical Step): Sparge the reaction mixture with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–8 hours.

  • Validation & Monitoring: Monitor reaction progress via LC-MS or TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material mass (m/z 270/272) and the appearance of the coupled product mass validates the completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Chemoselective C5 Nitro Reduction (Béchamp Process)

Objective: To reduce the 5-nitro group to a 5-amine without cleaving the newly installed C3-aryl group or any sensitive functional groups (e.g., halogens, alkenes) it may contain. Causality & Design: While Palladium on Carbon (Pd/C) with H2​ gas is a standard reduction method, it risks hydrodehalogenation or saturation of sensitive moieties on the C3-substituent. The Béchamp reduction (Iron powder and Ammonium Chloride) is chosen for its absolute chemoselectivity toward nitro groups.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask containing the 3-Aryl-1-ethyl-5-nitro-1H-indazole intermediate (1.0 equivalent, 1.0 mmol), add Iron powder (325 mesh, 5.0 equivalents) and Ammonium Chloride ( NH4​Cl , 5.0 equivalents).

  • Solvent System: Suspend the mixture in Ethanol/ H2​O (3:1 ratio, 12 mL).

  • Reaction Execution: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C for 2 hours.

  • Validation: Monitor by TLC. The product amine will exhibit significantly lower Rf values and will stain positive with Ninhydrin.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot EtOAc (30 mL).

  • Isolation: Concentrate the filtrate, partition between EtOAc and saturated aqueous NaHCO3​ , separate the organic layer, dry over Na2​SO4​ , and evaporate to yield the 3-Aryl-1-ethyl-1H-indazol-5-amine.

Workflow Visualization

The following diagram maps the logical progression from the raw building block to an advanced API intermediate, highlighting the orthogonal reactivity of the C3 and C5 positions.

SyntheticWorkflow Start 3-Bromo-1-ethyl-5-nitro-1H-indazole (CAS: 1352538-19-2) Step1 Pd-Catalyzed Suzuki-Miyaura (C3 Cross-Coupling) Start->Step1 Aryl Boronic Acid Pd(dppf)Cl2, Base Intermediate 3-Aryl-1-ethyl-5-nitro-1H-indazole Step1->Intermediate Step2 Chemoselective Nitro Reduction (Fe/NH4Cl or Pd/C) Intermediate->Step2 Reductant Product 3-Aryl-1-ethyl-1H-indazol-5-amine (Advanced API Intermediate) Step2->Product

Divergent synthetic workflow for 3-Bromo-1-ethyl-5-nitro-1H-indazole functionalization.

Conclusion & Future Perspectives

The indazole core remains a cornerstone in the architecture of modern therapeutics, particularly in oncology and infectious diseases [3]. By leveraging 3-Bromo-1-ethyl-5-nitro-1H-indazole, medicinal chemists bypass the historical bottlenecks of indazole synthesis—namely, poor regioselectivity during alkylation and halogenation. The orthogonal reactivity of the C3-bromide and the C5-nitro group allows for the rapid, combinatorial assembly of complex molecular libraries. As transition-metal catalysis continues to evolve, the utility of such highly tuned, poly-functionalized scaffolds will only expand, accelerating the pipeline from benchtop discovery to clinical application.

References

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. URL:[Link]

  • Gopi, B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Current Organocatalysis / Bentham Science. URL:[Link]

  • Pathak, S., et al. (2025). Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. URL:[Link]

Exploratory

Safety Data Sheet (SDS) and Handling Protocols for 3-Bromo-1-ethyl-5-nitro-1H-indazole: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, functionalized indazoles serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) modulators. 3-Bromo-1-ethyl-5-nitro-1H-indazole is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized indazoles serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) modulators. 3-Bromo-1-ethyl-5-nitro-1H-indazole is a highly versatile, bifunctional building block[1]. The C3-bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling, while the C5-nitro group serves as a pro-amine precursor for downstream derivatization.

However, the integration of a halogenated electrophile with an electron-withdrawing nitroaromatic system creates a unique toxicological profile. This whitepaper provides drug development professionals with an in-depth analysis of the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required to utilize this compound safely and effectively.

Physicochemical & Molecular Profile

Understanding the baseline properties of this compound is critical for predicting its behavior in both biological systems and synthetic workflows.

PropertyValue
Chemical Name 3-Bromo-1-ethyl-5-nitro-1H-indazole
CAS Registry Number 1352538-19-2[2]
Molecular Formula C9H8BrN3O2[2]
Molecular Weight 270.08 g/mol [2]
Structural Features C3-Brominated, N1-Ethylated, C5-Nitrated Indazole
Primary Synthetic Utility Cross-coupling electrophile, Pro-amine scaffold[1]

Hazard Identification & Mechanistic Toxicology (SDS Core)

Standard safety data sheets often list hazards without explaining the underlying chemical biology. As researchers, understanding the causality of these hazards is paramount for effective risk mitigation.

Nitroaromatic Toxicity & Methemoglobinemia

The C5-nitro group classifies this compound as a nitroaromatic. In vivo, nitroaromatics undergo a single-electron reduction mediated by cellular reductases, generating highly reactive free radicals[3]. These radicals are scavenged by oxygen to produce superoxide species, leading to severe oxidative stress[3].

Systemically, this oxidative stress targets erythrocytes. The reduction intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), resulting in methemoglobinemia [4]. Because methemoglobin cannot bind oxygen, acute exposure can lead to tissue hypoxia, characterized clinically by cyanosis (bluish skin), shortness of breath, and neurological distress[5].

Aryl Halide Reactivity & Skin Sensitization

The presence of the C3-bromine atom on an electron-deficient indazole core makes this molecule a potent electrophile. Dermal exposure presents a severe risk of skin sensitization and allergic contact dermatitis (ACD)[6].

Mechanistically, this is driven by haptenation [7]. The electrophilic aryl bromide undergoes nucleophilic attack by the thiol groups of cysteine or the primary amines of lysine residues present on epidermal proteins[7]. This covalent modification renders the native skin proteins immunogenic, triggering a Type IV delayed hypersensitivity response upon subsequent exposures[6].

G Exposure Exposure Event (Nitroaromatic/Aryl Halide) Dermal Dermal Contact (Haptenation Risk) Exposure->Dermal Inhalation Inhalation/Ingestion (Systemic Absorption) Exposure->Inhalation Wash Immediate Flush (Water/Soap, 15 mins) Dermal->Wash Prevent Protein Binding FreshAir Move to Fresh Air (Monitor Vitals) Inhalation->FreshAir Mitigate Hypoxia Medical Medical Intervention (Check Methemoglobin Levels) Wash->Medical Assess Sensitization FreshAir->Medical Assess Cyanosis

Fig 1. Emergency response and clinical monitoring workflow following accidental exposure.

Standard Operating Procedures (SOP): Safe Handling & Storage

To mitigate the risks of haptenation and systemic absorption, the following engineering controls and personal protective equipment (PPE) protocols must be strictly enforced.

  • Engineering Controls: All manipulations of the dry powder or concentrated solutions must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves is mandatory. Organic solvents (e.g., DMF, DMSO) rapidly carry electrophilic haptens through standard glove barriers.

    • Eye Protection: Splash-proof chemical safety goggles.

    • Body Protection: Flame-retardant lab coat with tightly fitted cuffs.

  • Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Nitroaromatics can undergo slow photo-degradation and thermal decomposition; maintaining a dark, cool, and dry environment ensures structural integrity.

Experimental Workflow: Synthetic Utility & Downstream Processing

3-Bromo-1-ethyl-5-nitro-1H-indazole is primarily utilized to access complex, multi-substituted indazoles. The following protocol details a chemoselective Suzuki-Miyaura coupling, designed as a self-validating system to ensure experimental trustworthiness.

G Compound 3-Bromo-1-ethyl-5-nitro-1H-indazole (CAS: 1352538-19-2) C3_Bromo C3: Bromo Group (Electrophile) Compound->C3_Bromo Functionalization C5_Nitro C5: Nitro Group (Pro-amine) Compound->C5_Nitro Derivatization N1_Ethyl N1: Ethyl Group (Lipophilic Handle) Compound->N1_Ethyl Physicochemical CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) C3_Bromo->CrossCoupling C-C Bond Formation Reduction Nitro Reduction (e.g., Fe/NH4Cl or Pd/C) C5_Nitro->Reduction Amine Generation SAR Structure-Activity Relationship (SAR) Optimization N1_Ethyl->SAR Target Binding

Fig 2. Bifunctional reactivity and downstream synthetic utility of 3-Bromo-1-ethyl-5-nitro-1H-indazole.

Protocol: Microscale Suzuki-Miyaura Coupling

Objective: Chemoselective C-C bond formation at the C3 position while preserving the C5 nitro group.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-Bromo-1-ethyl-5-nitro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand bite angle suppresses competitive protodehalogenation, a common side reaction when coupling electron-deficient aryl bromides.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst and can trigger deleterious single-electron transfer (SET) pathways with the nitroaromatic moiety.

  • Reaction Execution & Self-Validation: Heat the mixture to 80 °C under an argon atmosphere. Monitor the reaction via LC-MS every 2 hours.

    • Self-Validation Checkpoint: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 270 and 272 due to the naturally occurring ⁷⁹Br/⁸¹Br isotopes. The complete disappearance of this specific doublet, coupled with the emergence of the product mass (M+H), provides definitive, self-validating proof of complete conversion.

  • Quenching & Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Removing the aqueous base immediately prevents potential base-catalyzed degradation of the nitro-indazole core during concentration.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Emergency Response & Waste Management

  • Spill Management: Do not sweep dry powders. Cover spills with damp absorbent pads to prevent aerosolization. Transfer to a sealed, labeled container for hazardous waste disposal.

  • Chemical Waste Segregation: Halogenated nitroaromatics must be collected in dedicated halogenated waste carboys. Critical Warning: Never mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) as this can cause violent, exothermic reduction of the nitro group.

References

  • BLDpharm. "1610958-32-1 | 3-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-indazole." BLD Pharm.
  • Benchchem. "3-Bromo-1-ethyl-5-nitro-1H-indazole." Benchchem.
  • NATO Science and Technology Organization. "Toxicity Assessment; Approach, Mitigation Procedures and Interpretation on Munitions and Products of Combustion." NATO.
  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater." MDPI.
  • U.S. Environmental Protection Agency (EPA). "Toxicological Profile For Nitrobenzene." EPA.
  • ResearchGate. "Prediction of skin sensitization potency sub-categories using peptide reactivity data." ResearchGate.
  • National Institutes of Health (NIH). "Haptenation: Chemical Reactivity and Protein Binding." PMC - NIH.

Sources

Foundational

Thermodynamic Stability and Phase Transition Dynamics of 3-Bromo-1-ethyl-5-nitro-1H-indazole

Executive Summary In the landscape of rational drug design, polyfunctionalized indazoles serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) modulators. 3-Bromo-1-ethyl-5-nitro-1H-indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, polyfunctionalized indazoles serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) modulators. 3-Bromo-1-ethyl-5-nitro-1H-indazole (CAS: 1352538-19-2) [1] is a highly specific building block characterized by a unique combination of steric bulk, electron-withdrawing groups, and the absence of a hydrogen-bond donor at the N1 position.

As a Senior Application Scientist, I frequently encounter formulation challenges stemming from a lack of fundamental thermodynamic data for early-stage Active Pharmaceutical Ingredients (APIs). This whitepaper provides a comprehensive, causality-driven guide to understanding, predicting, and experimentally validating the thermodynamic stability and melting point ( Tm​ ) of this specific indazole derivative.

Structural Thermodynamics & Predictive Behavior

To establish a robust preformulation strategy, we must first deconstruct the molecule into its constituent thermodynamic drivers. The melting point and crystal lattice energy of an API are dictated by intermolecular forces.

The Causality of Substituent Effects

The parent compound, 5-nitro-1H-indazole (CAS: 5401-94-5) , exhibits a high melting point of 210–212°C [2]. This high thermal stability is driven by strong intermolecular hydrogen bonding between the N1-proton (donor) and the nitro group or N2 atom (acceptors).

However, the thermodynamic profile of 3-Bromo-1-ethyl-5-nitro-1H-indazole is radically altered by its functionalization:

  • N1-Ethyl Alkylation: The addition of the ethyl group at the N1 position eliminates the primary hydrogen bond donor. This forces the crystal lattice to rely on weaker Van der Waals forces and dipole-dipole interactions. Literature confirms that simple N1-alkylation of 5-nitroindazole to 1-ethyl-5-nitroindazole drastically reduces the melting point to 67–70°C [3].

  • C3-Bromination: The introduction of a bromine atom at the C3 position (as seen in 3-bromo-5-nitroindazole, Tm​ 151-153°C [4]) introduces significant steric bulk and polarizability. While halogen bonding can slightly increase lattice cohesion, the steric disruption of tight molecular packing generally offsets this.

  • C5-Nitro Group: The strong electron-withdrawing nature of the nitro group stabilizes the aromatic core against oxidative degradation but introduces a thermal liability at extremely high temperatures due to potential homolytic cleavage of the C-N bond.

Quantitative Data Summary

Based on the thermodynamic principles of structural analogs, we can construct a predictive model for our target compound.

Table 1: Substituent Effects on Indazole Melting Points

CompoundCAS NumberKey Structural FeatureMelting Point (°C)Dominant Intermolecular Forces
5-Nitro-1H-indazole5401-94-5Unsubstituted N1210 - 212Strong H-bonding (N-H···N), Dipole-Dipole
3-Bromo-5-nitro-1H-indazole67400-25-3Br at C3151 - 153H-bonding, Halogen bonding, Steric disruption
1-Ethyl-5-nitro-1H-indazole5228-51-3Ethyl at N167 - 70H-bond donor eliminated, Van der Waals
3-Bromo-1-ethyl-5-nitro-1H-indazole 1352538-19-2 Ethyl at N1, Br at C3 ~75 - 95 (Predicted) Van der Waals, Halogen bonding, Dipole-Dipole

Logical Framework of Crystal Lattice Energy

The following diagram illustrates the logical causality of how specific substitutions on the indazole core modulate the final melting point and thermodynamic stability.

Logic Core 1H-Indazole Core (High Tm due to H-bonding) Sub1 N1-Ethyl Substitution Core->Sub1 Sub2 3-Bromo Substitution Core->Sub2 Sub3 5-Nitro Substitution Core->Sub3 Effect1 Eliminates N-H Donor (Drastic Tm Decrease) Sub1->Effect1 Effect2 Steric Bulk & Halogen Bonding (Moderate Tm Modulation) Sub2->Effect2 Effect3 Dipole-Dipole Interactions (Tm Increase) Sub3->Effect3 Final 3-Bromo-1-ethyl-5-nitro-1H-indazole (Net Result: Low to Moderate Tm) Effect1->Final Effect2->Final Effect3->Final

Caption: Logical causality of substituent effects on the thermodynamic stability and melting point.

Experimental Methodologies for Thermodynamic Profiling

To transition from predictive modeling to empirical validation, a self-validating analytical workflow must be employed. As an application scientist, I mandate the orthogonal use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 1: Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the precise melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ), while screening for potential polymorphism.

  • Objective: Quantify the thermal phase transitions of 3-Bromo-1-ethyl-5-nitro-1H-indazole.

  • Sample Preparation:

    • Accurately weigh 2.0 to 5.0 mg of the API into a standard aluminum DSC pan using a microbalance.

    • Crimp the pan with a pinhole lid. Causality Note: The pinhole is critical; it allows for the release of any volatile impurities or trapped solvent, preventing internal pressure buildup that could artificially shift the melting endotherm or deform the pan.

  • Instrument Calibration: Verify the DSC (e.g., TA Instruments Q2000) using a high-purity Indium standard ( Tm​ = 156.6°C).

  • Method Execution:

    • Equilibrate the sample at 25°C under a continuous dry high-purity nitrogen purge (50 mL/min). Causality Note: Nitrogen prevents oxidative degradation during the heating cycle, ensuring the endotherm reflects pure melting rather than concurrent oxidation.

    • Ramp the temperature at a controlled rate of 10°C/min from 25°C to 150°C.

    • Data Analysis: Record the extrapolated onset temperature of the endothermic peak as the thermodynamic melting point. Integrate the area under the curve to calculate ΔHfus​ (J/g).

Protocol 2: Thermogravimetric Analysis (TGA)

Because nitroaromatics can exhibit energetic decomposition, TGA must precede large-scale melt-processing.

  • Objective: Define the decomposition temperature ( Td​ ) and assess the absolute thermodynamic stability limit.

  • Sample Preparation: Place 5.0 to 10.0 mg of the compound into an open platinum crucible.

  • Method Execution:

    • Tare the balance and equilibrate at 25°C under a nitrogen atmosphere (40 mL/min).

    • Heat the sample from 25°C to 400°C at a rate of 10°C/min.

    • Data Analysis: Monitor the weight derivative curve (DTG). The Td​ is defined as the temperature at which 5% mass loss occurs. Causality Note: The 5-nitro group is prone to thermal cleavage at elevated temperatures; identifying this threshold ensures the API is not subjected to degrading temperatures during downstream formulation (e.g., hot-melt extrusion).

Analytical Workflow Visualization

The integration of these protocols forms a cohesive thermodynamic profiling strategy, mapped below.

Workflow A API Synthesis: 3-Bromo-1-ethyl-5-nitro-1H-indazole B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Isothermal Microcalorimetry (IMC) A->D E Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) B->E F Decomposition Temp (Td) & Mass Loss Kinetics C->F G Long-Term Thermodynamic Stability & Excipient Compatibility D->G

Caption: Orthogonal analytical workflow for complete thermodynamic profiling of APIs.

Conclusion

For complex heterocyclic building blocks like 3-Bromo-1-ethyl-5-nitro-1H-indazole , relying solely on basic structural assumptions is insufficient for rigorous drug development. By understanding the causality of substituent effects—specifically how N1-alkylation abolishes hydrogen bonding and drastically lowers the melting point—scientists can accurately predict physical behavior. Implementing the self-validating DSC and TGA protocols outlined above ensures that the thermodynamic boundaries of the compound are precisely mapped, safeguarding the integrity of subsequent formulation and synthesis steps.

References

  • Makosza, M., et al. "Reactions of Haloforms with Nitroarenes." DataPDF Literature Archive. Available at: [Link]

  • Naas, Mohammed. "Synthèse et fonctionnalisation de nouveaux dérivés d'indazoles à visée thérapeutique." Université d'Orléans. Available at: [Link]

Exploratory

The Nexus of Structure and Function: An In-depth Guide to the Electronic Properties of 5-Nitroindazole Derivatives

This technical guide provides a comprehensive exploration of the electronic properties of 5-nitroindazole derivatives, a class of heterocyclic compounds demonstrating significant potential in drug development and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive exploration of the electronic properties of 5-nitroindazole derivatives, a class of heterocyclic compounds demonstrating significant potential in drug development and materials science. For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the electronic structure of these molecules and their functional activities is paramount. This document synthesizes experimental data and computational insights to offer a detailed understanding of these properties, their characterization, and their implications for various applications.

Introduction: The Significance of the 5-Nitroindazole Scaffold

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. The introduction of a nitro group at the 5-position profoundly influences the molecule's electronic landscape, bestowing upon it unique properties that are pivotal to its biological activity. The potent electron-withdrawing nature of the nitro group is a key determinant of the reactivity and interaction of these derivatives with biological targets.[1]

5-Nitroindazole derivatives have garnered considerable attention for their broad spectrum of pharmacological activities, including antiparasitic[2][3], anticancer[4][5], and antimicrobial properties.[6] The mechanism of action in many of these applications is intimately linked to the electronic susceptibility of the nitro group to reduction, a process that can lead to the generation of reactive nitrogen species and induce oxidative stress in target cells.[7] A thorough understanding of the electronic properties is, therefore, not merely academic but a critical component in the rational design of more potent and selective therapeutic agents.

Synthesis and Structural Characterization

The diverse array of 5-nitroindazole derivatives is accessible through various synthetic routes, allowing for systematic modifications of the core structure. A common and effective method involves the diazotization of 2-methyl-4-nitroaniline.

General Synthetic Protocol: Diazotization of 2-Methyl-4-nitroaniline

A detailed, step-by-step methodology for a common synthesis is provided below:

  • Dissolution: Dissolve 2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite (1.0 eq) in water dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 72 hours.

  • Work-up: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the 5-nitro-1H-indazole product.

Structural confirmation of the synthesized derivatives is typically achieved through a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, alongside elemental analysis.[4]

cluster_synthesis Synthesis of 5-Nitroindazole 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline Diazotization Diazotization 2-Methyl-4-nitroaniline->Diazotization 1. Acetic Acid, 0 °C Acetic Acid Acetic Acid Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazotization 2. Dropwise addition 5-Nitroindazole 5-Nitroindazole Diazotization->5-Nitroindazole 3. Stir at RT, 72h 4. Work-up & Purification

A simplified workflow for the synthesis of 5-nitroindazole.

Spectroscopic Properties: Probing the Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within 5-nitroindazole derivatives. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in these molecules are of the π → π* and n → π* type.

  • π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

  • n → π Transitions:* These are lower-energy transitions and consequently appear at longer wavelengths. They involve the promotion of a non-bonding electron (e.g., from the nitrogen atoms of the indazole ring or the oxygen atoms of the nitro group) to a π* antibonding orbital.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the 5-nitroindazole scaffold and the polarity of the solvent. Electron-donating groups tend to cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.[8][9]

Table 1: Representative UV-Vis Absorption Data for Substituted Azo Dyes (as an illustrative example of substituent effects)

Substituentλmax (nm) in Dioxane-Water
H402
o-NO2418
p-NO2412

Note: Data extracted from a study on azo dyes to illustrate the general principles of substituent effects on absorption spectra.[8] Specific data for a wide range of 5-nitroindazole derivatives is dispersed throughout the literature.

Electrochemical Properties: The Role of the Nitro Group

The electrochemical behavior of 5-nitroindazole derivatives, particularly the reduction of the nitro group, is a cornerstone of their biological activity. Cyclic voltammetry (CV) is the primary technique employed to investigate these redox processes.

The 5-nitro group undergoes a one-electron reduction to form a nitro anion radical.[10][11] This radical species can then participate in a series of further reactions, including the generation of reactive oxygen species (ROS), which are cytotoxic. The reduction potential of the nitro group is a critical parameter, as it determines the ease with which this activation step occurs in a biological environment.

Table 2: Cathodic Peak Potentials for the Reduction of 5-Nitroindazole Derivatives

Derivative TypeCathodic Peak Potential (Epc) vs. Ag/AgCl in DMSO (V)
3-Benzyloxy-5-nitroindazolesMore positive potentials
3-Methoxy-5-nitroindazole hydrochloridesIntermediate potentials
3-Hydroxy-5-nitroindazolesMore negative potentials

Data adapted from a study by Olea-Azar et al.[11] showing the influence of substituents on the reduction potential.

A more negative reduction potential indicates that the compound is more difficult to reduce. The presence of acidic protons in some derivatives can lead to a self-protonation process, complicating the electrochemical behavior.[11]

Experimental Protocol: Cyclic Voltammetry of 5-Nitroindazole Derivatives
  • Solution Preparation: Prepare a 1 mM solution of the 5-nitroindazole derivative in anhydrous dimethyl sulfoxide (DMSO) containing 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.

  • Electrochemical Cell: Utilize a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 15 minutes prior to the experiment to remove dissolved oxygen.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a final potential beyond the reduction peak of the nitro group, and then reversing the scan. Typical scan rates range from 0.1 to 2.0 V/s.[7]

cluster_cv Cyclic Voltammetry Workflow Solution 1. Prepare Analyte Solution (1 mM derivative in DMSO with 0.1 M TBAP) Cell 2. Assemble Three-Electrode Cell (GC working, Pt counter, Ag/AgCl reference) Solution->Cell Purge 3. Deoxygenate with N2/Ar Cell->Purge Scan 4. Apply Potential Scan and Record Current Purge->Scan Data Voltammogram Scan->Data

A schematic of the experimental workflow for cyclic voltammetry.

Computational Insights into Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties of 5-nitroindazole derivatives at the molecular level. These computational methods allow for the calculation of key electronic descriptors that are often difficult to measure experimentally.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy is related to the ability to accept electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

  • Electron Affinity and Ionization Potential: These parameters provide a quantitative measure of a molecule's ability to accept and donate electrons, respectively.

DFT calculations have been successfully employed to calculate hyperfine coupling constants for the nitro anion radicals of these derivatives, aiding in the interpretation of electron spin resonance (ESR) spectra.[1]

Structure-Property Relationships: The Key to Rational Design

The development of effective 5-nitroindazole-based therapeutic agents hinges on a clear understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR). Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the biological activity of a series of compounds with their physicochemical and electronic properties.[12][13][14]

For the antiparasitic activity of 5-nitroindazole derivatives, QSAR studies have highlighted the importance of both lipophilicity and electronic parameters, particularly the energy of the HOMO.[13] This suggests that both the ability of the molecule to penetrate cell membranes and its inherent electronic properties are critical for its efficacy.

The substituent at various positions on the indazole ring can be systematically varied to modulate the electronic properties and, consequently, the biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reduction potential of the nitro group, thereby influencing the ease of its bioactivation.[15]

cluster_spr Structure-Property-Activity Relationship Structure Molecular Structure (Substituents, etc.) Properties Electronic Properties (HOMO/LUMO, Redox Potential, λmax) Structure->Properties influences Activity Biological Activity (Antiparasitic, Anticancer) Properties->Activity correlates with

The interplay between molecular structure, electronic properties, and biological activity.

Applications and Future Perspectives

The unique electronic properties of 5-nitroindazole derivatives have positioned them as promising candidates in several fields:

  • Drug Development: Their potent antiparasitic activity against a range of protozoa, including Trypanosoma cruzi and Leishmania species, is a major area of research.[2][3] Their anticancer properties are also being actively investigated.[4][5] The development of next-generation derivatives will likely focus on optimizing their electronic properties to enhance selectivity and reduce toxicity.

  • Materials Science: The chromophoric nature of these compounds suggests potential applications in the development of dyes and molecular sensors. Further exploration of their photophysical properties is warranted.

Future research will undoubtedly involve a synergistic approach, combining synthetic chemistry, advanced spectroscopic and electrochemical characterization, and sophisticated computational modeling. This will enable a more profound understanding of the electronic intricacies of the 5-nitroindazole scaffold and facilitate the design of novel derivatives with tailored properties for specific applications.

References

  • Arán, V. J., Ochoa, C., Boiani, L., Buccino, P., Cerecetto, H., Gerpe, A., González, M., Montero, D., Nogal, J. J., Gómez-Barrio, A., Azqueta, A., López de Ceráin, A., Piro, O. E., & Castellano, E. E. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197–3207. [Link]

  • Arán, V. J., Ochoa, C., Boiani, L., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]

  • Cheptea, C., et al. (n.d.). NEW DERIVATIVES OF 5-NITROINDAZOLE WITH POTENTIAL ANTITUMOR ACTIVITY. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. [Link]

  • Olea-Azar, C., Cerecetto, H., & González, M. (2006). ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(1), 36–42. [Link]

  • Olea-Azar, C., et al. (2006). ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(1), 36-42. [Link]

  • Science.gov. (n.d.). potent 5-nitroindazole derivatives: Topics by Science.gov. [Link]

  • Fonseca-Berzal, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

  • Martín-Escolano, R., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica, 232, 106538. [Link]

  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Laboratory Course in Electrochemistry. [Link]

  • ResearchGate. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]

  • Royal Society of Chemistry. (2020). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). QSAR Analysis of Selected Antimicrobial Structures Belonging to Nitro-derivatives of Heterocyclic Compounds. [Link]

  • Kuanar, M., & Mishra, B. K. (1996). Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(5), 451–458. [Link]

  • Prediction studies of the biological activity of chemical substances by QSAR methods. (n.d.). ResearchGate. [Link]

  • Mollineda-Diogo, N., Sifontes-Rodríguez, S., Aguirre-García, M. M., Escalona-Montaño, A. R., Espinosa-Buitrago, T., Mondragón-Flores, R., ... & Pérez-Olvera, O. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Therapeutic Advances in Infectious Disease, 10, 20499361231208294. [Link]

  • ResearchGate. (n.d.). Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones. [Link]

  • Beilstein-Institut. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem. [Link]

  • ResearchGate. (n.d.). Chemical structure of family 5-nitroindazole derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Utility of 3-Bromo-1-ethyl-5-nitro-1H-indazole in Modern Heterocyclic Chemistry

Introduction: The Indazole Scaffold and the Role of a Versatile Building Block The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold and the Role of a Versatile Building Block

The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets.[2] Within this important class of compounds, 3-Bromo-1-ethyl-5-nitro-1H-indazole emerges as a highly strategic building block for drug discovery and development. Its utility stems from the specific arrangement of its functional groups, each serving a distinct and critical role in chemical synthesis.

  • The 3-Bromo Group: This halogen acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl groups, enabling the construction of diverse molecular libraries.[3][4][5][6]

  • The 5-Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the indazole ring. This modulation can enhance reactivity at other positions and is a key feature in many biologically active molecules, contributing to their therapeutic effects.[7][8][9]

  • The 1-Ethyl Group: The ethyl group at the N-1 position serves to block the reactive N-H site, preventing unwanted side reactions and directing substitution to other positions.[6][10] It also enhances the lipophilicity of the molecule, which can improve solubility in organic solvents and influence pharmacokinetic properties in drug candidates.

This guide provides an in-depth look at the applications of 3-Bromo-1-ethyl-5-nitro-1H-indazole, focusing on its central role in palladium-catalyzed reactions and offering detailed protocols for its synthesis and subsequent functionalization.

Core Application: A Gateway to Functionalized Indazoles via Cross-Coupling

The primary application of 3-Bromo-1-ethyl-5-nitro-1H-indazole is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, valued for their efficiency and broad functional group tolerance.[11]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for creating C-C bonds by coupling an organohalide with an organoboron compound. For 3-bromoindazoles, this reaction provides a direct pathway to 3-aryl or 3-heteroaryl indazoles, which are common motifs in medicinal chemistry.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the indazole. This is often the rate-determining step, and the reactivity of aryl bromides is generally high.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active palladium(0) catalyst.[11]

Microwave-assisted protocols are particularly effective for the Suzuki-Miyaura coupling of 3-bromoindazoles, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3][4][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Indazole]-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate [Indazole]-Pd(II)L₂(R') transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product 3-R'-Indazole reductive_elimination->product reactants 3-Bromoindazole + R'-B(OH)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1-ethyl-5-nitro-1H-indazole

This is a two-step process starting from commercially available 5-nitro-1H-indazole.

Synthesis_Workflow start 5-Nitro-1H-indazole step1 Step 1: Bromination (Br₂, DMF) start->step1 intermediate 3-Bromo-5-nitro-1H-indazole step1->intermediate step2 Step 2: N-Ethylation (EtBr, K₂CO₃, DMF) intermediate->step2 product 3-Bromo-1-ethyl-5-nitro-1H-indazole step2->product

Caption: Synthetic workflow for 3-Bromo-1-ethyl-5-nitro-1H-indazole.

Step 1: Bromination of 5-Nitro-1H-indazole

This protocol is adapted from a patented procedure for the synthesis of 3-bromo-5-nitro-1H-indazole.[13]

Materials:

  • 5-Nitro-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Bromine (Br₂)

  • Deionized Water

Procedure:

  • Under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole (1.0 eq) in DMF (10 volumes, e.g., 10 mL per gram of starting material).

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add bromine (1.1 eq) dropwise, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 to -5 °C for 1 hour.

  • Slowly warm the mixture to 35-40 °C and maintain this temperature for 10-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 10 °C and slowly add deionized water (5 volumes) to precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole.

Step 2: N-Ethylation of 3-Bromo-5-nitro-1H-indazole

Materials:

  • 3-Bromo-5-nitro-1H-indazole (from Step 1)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Bromide (EtBr)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-bromo-5-nitro-1H-indazole (1.0 eq) in DMF (10 volumes), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add ethyl bromide (1.5 eq) dropwise to the mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-Bromo-1-ethyl-5-nitro-1H-indazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for 3-bromoindazoles.[3][4][12]

Materials:

  • 3-Bromo-1-ethyl-5-nitro-1H-indazole (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Ethanol/Water (e.g., 3:1:1 ratio)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: To a 10 mL microwave vial, add 3-Bromo-1-ethyl-5-nitro-1H-indazole, phenylboronic acid, and cesium carbonate.

  • Inert Atmosphere: Seal the vial with a cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst & Solvent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed solvent mixture (e.g., 5 mL) via syringe.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 140 °C for 30-60 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-ethyl-5-nitro-3-phenyl-1H-indazole.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid, uniform heating, which dramatically accelerates the reaction rate, often improving yields and reducing by-product formation compared to conventional heating.[3][12]

  • Pd(PPh₃)₄ Catalyst: A robust and commonly used Pd(0) source for Suzuki couplings, effective for a wide range of aryl bromides.

  • Cs₂CO₃ Base: A strong inorganic base that is highly effective in the transmetalation step of the Suzuki-Miyaura cycle, particularly in polar solvent systems.[3][12]

  • Dioxane/EtOH/H₂O Solvent System: This mixed solvent system is excellent for solubilizing both the organic substrates and the inorganic base, facilitating an efficient reaction.[3][12]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Nitro-1H-indazoleC₇H₅N₃O₂163.13Yellow to brown solid
3-Bromo-5-nitro-1H-indazoleC₇H₄BrN₃O₂242.03Solid
3-Bromo-1-ethyl-5-nitro-1H-indazoleC₉H₈BrN₃O₂270.09Solid

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

SubstrateCatalyst SystemBaseSolventConditionsYieldReference
3-BromoindazolesPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 °C, 1h (MW)Good to Excellent[3][12]
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane80 °C, 2hHigh[6]
(NH) free 3-bromoindazolePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O(MW)Good to Excellent[4]

Concluding Remarks for the Researcher

3-Bromo-1-ethyl-5-nitro-1H-indazole stands as a testament to the power of strategic functionalization in heterocyclic chemistry. Its design provides a robust platform for generating molecular diversity through reliable and high-yielding cross-coupling reactions. The protocols and data presented herein serve as a validated starting point for researchers aiming to leverage this key intermediate. The resulting 3-substituted indazole derivatives are of high interest in medicinal chemistry, as the indazole core is associated with a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][14][15] By mastering the application of this building block, scientists and drug development professionals can significantly accelerate the discovery of novel therapeutic agents.

References

  • Bentamene, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(12), 1316-1323. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from ResearchGate. Available at: [Link]

  • Ingenta Connect. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from Ingenta Connect. Available at: [Link]

  • Barattini, F., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(6), 4650-4663. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from Taylor & Francis Online. Available at: [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Retrieved from Google Patents.
  • Mukherjee, K., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15. Available at: [Link]

  • Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4984. Available at: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1436-1473. Available at: [Link]

  • Boulhaoua, M., et al. (2015). 1-Ethyl-5-nitro-1H-indazole. IUCrData, 1(1), x152488. Available at: [Link]

  • Semantic Scholar. (n.d.). Development of 1H-Indazole Derivatives as Anti-Inflammatory Agents Using Computational Approaches. Retrieved from Semantic Scholar. Available at: [Link]

  • Loughborough University Institutional Repository. (2018). Novel cyclisations of nitro-compounds for heterocyclic synthesis. Retrieved from Loughborough University. Available at: [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative. Retrieved from Google Patents.
  • J-GLOBAL. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Heterocycles, 43(12), 2701-2712. Available at: [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(6). Available at: [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Journal of Pharmaceutical Research, 2(2), 1-10. Available at: [Link]

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from Uttarakhand Open University. Available at: [Link]

  • Wang, G., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 826-834. Available at: [Link]

  • Patil, S. B., et al. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 30(3), 1149-1155. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-1-ethyl-5-nitro-1H-indazole

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 3-Bromo-1-ethyl-5-nitro-1H-indazole. Welcome to the technical support center for the synthesis of 3-Bromo-1-ethyl-5-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 3-Bromo-1-ethyl-5-nitro-1H-indazole.

Welcome to the technical support center for the synthesis of 3-Bromo-1-ethyl-5-nitro-1H-indazole. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring both scientific accuracy and field-proven insights.

The synthesis of this target molecule is typically achieved in a two-step sequence: first, the regioselective bromination of 5-nitro-1H-indazole, followed by the N-alkylation of the resulting 3-bromo-5-nitro-1H-indazole. Each step presents unique challenges, particularly concerning yield and isomeric purity, which this guide aims to address directly.

Overall Synthetic Workflow

The logical flow from starting material to the final product is illustrated below. This guide will dissect each stage, providing specific troubleshooting for common issues.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: N-Ethylation 5-nitro-1H-indazole 5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole 5-nitro-1H-indazole->3-bromo-5-nitro-1H-indazole Br2, DMF or NBS, Acetonitrile 3-bromo-5-nitro-1H-indazole_2 3-bromo-5-nitro-1H-indazole Final_Product 3-Bromo-1-ethyl-5-nitro-1H-indazole (N1 Isomer) 3-bromo-5-nitro-1H-indazole_2->Final_Product EtBr, Base (e.g., NaH) Solvent (e.g., THF) Side_Product 3-Bromo-2-ethyl-5-nitro-1H-indazole (N2 Isomer) 3-bromo-5-nitro-1H-indazole_2->Side_Product Undesired Pathway

Caption: General two-step synthesis of 3-Bromo-1-ethyl-5-nitro-1H-indazole.

Part 1: Troubleshooting the Bromination of 5-Nitro-1H-indazole

The first step involves an electrophilic aromatic substitution on the 5-nitro-1H-indazole core. The pyrazole ring is generally more activated towards electrophilic substitution than the benzene ring, which is deactivated by the nitro group.[1] The C3 position is the most common site for electrophilic attack.[1]

Frequently Asked Questions & Troubleshooting

Q: My bromination reaction is showing low conversion and poor yield. What are the potential causes?

A: Low yields in this bromination can stem from several factors:

  • Suboptimal Reagents: The quality of the brominating agent is critical. N-Bromosuccinimide (NBS) should be fresh and stored in a desiccator, as it can decompose over time. If using liquid bromine, ensure it has not been contaminated with water.[2]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the starting material is fully consumed. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. For instance, some brominations may require heating to 40-50°C to proceed to completion.[1]

  • Temperature Control: The reaction temperature can be critical. A patented procedure using bromine in N,N-dimethylformamide (DMF) starts at a low temperature (-5°C) before slowly warming to 35-40°C.[3] This controlled temperature ramp can prevent side reactions and decomposition.

Q: My crude product shows multiple spots on the TLC plate, suggesting significant side-product formation. What are these impurities?

A: The most common side products are over-brominated species (di- or tri-brominated indazoles). This occurs when using an excess of the brominating agent or if the reaction is run for too long at elevated temperatures.[2]

  • Troubleshooting:

    • Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.

    • Add the brominating agent slowly or portion-wise to the reaction mixture to avoid localized high concentrations.

    • Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q: How can I purify the crude 3-bromo-5-nitro-1H-indazole effectively?

A: Purification challenges often arise from side products having similar polarities to the desired product.

  • Column Chromatography: Flash column chromatography using a solvent system like ethyl acetate/heptane or dichloromethane/methanol is a standard and effective method.[2]

  • Recrystallization: If the crude product is a solid, recrystallization can be highly effective for removing impurities. A common solvent for recrystallization is ethanol or an ethanol/water mixture.[2] A patent procedure involves refluxing with activated carbon and EDTA in a solvent, followed by cooling to crystallize the product.[3]

Data Summary: Bromination Conditions
Brominating AgentSolventTemperatureTypical YieldKey Considerations
Liquid Bromine (Br₂)DMF-5°C to 40°C~95%Highly corrosive and toxic; requires careful handling in a fume hood. Offers high yield under optimized conditions.[3]
N-Bromosuccinimide (NBS)Acetonitrile/DMFRoom Temp to 50°CVariableEasier and safer to handle than liquid bromine. Often provides good regioselectivity.[1][2]
Experimental Protocol: Bromination with Liquid Bromine

This protocol is adapted from patent literature and should be performed with extreme caution under the supervision of experienced personnel.[3]

  • Under an inert atmosphere (e.g., nitrogen), add 5-nitro-1H-indazole (1.0 eq) to a three-necked flask.

  • Add N,N-dimethylformamide (DMF) with stirring (a mass-to-volume ratio of approximately 1:10 g/mL is suggested).[3]

  • Cool the reaction system to -5°C using an appropriate cooling bath.

  • Slowly, dropwise, add liquid bromine (1.1 eq). After the addition is complete, maintain the temperature between 0°C and -5°C and stir for 1 hour.

  • Slowly warm the reaction mixture to 35-40°C and hold at this temperature for approximately 11-12 hours, monitoring by TLC until completion.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield crude 3-bromo-5-nitro-1H-indazole.

  • Further purify by recrystallization or column chromatography as needed.

Part 2: Troubleshooting the N-Ethylation of 3-Bromo-5-nitro-1H-indazole

Direct alkylation of indazoles is notoriously challenging as it often yields a mixture of N1 and N2 substituted isomers.[4] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[4][5] For most pharmaceutical applications, isolation of a single, desired isomer is crucial.

Frequently Asked Questions & Troubleshooting

Q: My primary issue is the formation of a mixture of N1 and N2 ethylated isomers. How can I improve the selectivity for the desired N1 product?

A: This is the most critical challenge in this step. Achieving high N1 selectivity requires careful optimization of the base and solvent system.

  • Base and Solvent Choice: The combination of sodium hydride (NaH) as the base in an aprotic polar solvent like tetrahydrofuran (THF) is highly effective for promoting N1 selectivity.[4][5] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[4] In contrast, using potassium carbonate (K₂CO₃) in DMF can also yield the N1 product, sometimes with catalytic tetra-n-butylammonium iodide (TBAI) to facilitate the reaction.[6]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer.[5][7] Conditions that allow for equilibration, such as using DMF as a solvent, can favor the formation of the more stable N1-substituted product.[5][7]

  • Mitsunobu Conditions: Be cautious with Mitsunobu reactions (e.g., PPh₃, DIAD/DEAD), as they have been shown to strongly favor the formation of the N2 isomer for some indazole substrates.[5][7]

G cluster_N1 Favors N1-Alkylation (Thermodynamic Product) cluster_N2 May Favor N2-Alkylation (Kinetic Product) Indazole 3-Bromo-5-nitro-1H-indazole N1_Conditions Base: NaH Solvent: THF Indazole->N1_Conditions Deprotonation N2_Conditions Conditions: Mitsunobu (PPh3/DIAD) Indazole->N2_Conditions Activation N1_Product N1-Ethyl Isomer (More Stable) N1_Conditions->N1_Product N2_Product N2-Ethyl Isomer (Less Stable) N2_Conditions->N2_Product

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

Q: The N-ethylation reaction is sluggish or does not go to completion. What should I check?

A: An incomplete reaction can be frustrating. Here are the primary culprits:

  • Base Quality and Stoichiometry: Sodium hydride (NaH) is often supplied as a 60% dispersion in mineral oil and is highly reactive with moisture. Use fresh, high-quality NaH and ensure your solvent is anhydrous.[4] Use at least 1.1-1.2 equivalents of the base to ensure complete deprotonation of the indazole.

  • Solvent and Temperature: If using a base like K₂CO₃, a polar aprotic solvent like DMF or DMSO is often necessary, and heating may be required.[4][8] For NaH in THF, the reaction is typically started at 0°C and then allowed to warm to room temperature.[4]

  • Alkylating Agent: Ensure your bromoethane is of good quality. If the reaction is still slow, you might consider a more reactive alkylating agent like ethyl iodide or ethyl triflate, though this may also affect selectivity.

Q: How can I separate the N1 and N2 isomers if a mixture is formed?

A: While optimizing the reaction is preferred, if a mixture is unavoidable, purification is necessary.

  • Flash Column Chromatography: This is the most reliable method. The N1 and N2 isomers typically have different polarities and can be separated on silica gel. A gradient elution with a solvent system like heptane/ethyl acetate is a good starting point.[4]

  • Recrystallization: In some cases, if one isomer is significantly more abundant and crystalline, fractional recrystallization may be possible, but this is often less efficient than chromatography.[6]

Experimental Protocol: N1-Selective Ethylation using K₂CO₃/DMF

This protocol is adapted from a similar N-alkylation of 5-nitro-1H-indazole.[6]

  • To a solution of 3-bromo-5-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of tetra-n-butylammonium iodide (TBAI, ~0.1 eq).

  • Stir the mixture at room temperature, then add bromoethane (1.0-1.1 eq) dropwise.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the solid potassium carbonate.

  • Remove the DMF solvent under reduced pressure (high vacuum).

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude solid by column chromatography or recrystallization from ethanol to afford pure 3-Bromo-1-ethyl-5-nitro-1H-indazole.

Part 3: General Analytical & Safety Guidance

Analytical Methods

Q: What are the best ways to monitor these reactions and characterize the final product?

A: A combination of techniques is essential for success.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is invaluable for tracking the consumption of starting material and the appearance of products. For more precise analysis, especially for isomer ratios, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used.[9]

  • Structural Confirmation:

    • Mass Spectrometry (MS): Confirms the molecular weight. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[9]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the overall structure. To definitively distinguish between the N1 and N2 isomers, advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are often required to see correlations between the ethyl group protons and the carbons of the indazole ring (C7a for N1, C3 for N2).[7]

Safety First: Handling Hazardous Reagents

Q: What are the primary safety hazards in this synthesis, and what precautions are mandatory?

A: This synthesis involves several hazardous materials that require strict safety protocols.

  • Liquid Bromine: Bromine is highly corrosive, toxic upon inhalation, and can cause severe, painful burns upon skin contact.[10][11][12]

    • Controls: ALWAYS handle liquid bromine in a certified chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (fluorinated rubber is recommended for liquid bromine; nitrile can be used for aqueous solutions).[10][13][14] Have an emergency eyewash and safety shower immediately accessible.[14]

  • Nitroaromatic Compounds: 5-nitro-1H-indazole and its derivatives are energetic compounds and may be explosive under certain conditions. Avoid heat, shock, and friction.[1]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.

    • Controls: Handle NaH under an inert atmosphere (nitrogen or argon). Never add water directly to NaH. Reactions should be quenched carefully by the slow, controlled addition of a proton source like isopropanol or ethanol before adding water.[4]

References

  • Technical Support Center: Optimization of 2H-Indazole Synthesis. Benchchem. [URL: https://www.benchchem.
  • Troubleshooting regioselectivity in indazole synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-regioselectivity-in-indazole-synthesis]
  • Cree, S. L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/17/198]
  • Bromine Safety & Standard Operating Procedures. University of California, Santa Cruz. [URL: https://ehs.ucsc.edu/safety-manual/chemical-safety/documents/bromine-sop.pdf]
  • Safety Data Sheet: Bromine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-2P0N-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzQ2ODd8YXBwbGljYXRpb24vcGRmfGg0MC9oM2EvMTA0NDc5NzM5MjQ4OTQucGRmfGU0YjM2ZjZkYjM2N2YxZjY5ZjE3M2YyYjYwYjQzMjM5N2YxYjYxYjM3YjYxZjY5ZjE3M2YyYjYwYjQzMjM5]
  • Bromine Safety. University of Washington. [URL: https://www.ehs.washington.edu/system/files/resources/bromine-safety.pdf]
  • Analytical Methods for 1,3-Dinitrobenzene. Agency for Toxic Substances and Disease Registry. [URL: https://www.
  • Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/chemicalemergencies/factsheets/bromine.html]
  • Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan Corporation. [URL: https://www.gasdetection.com/bromine-br2-assessing-health-risks-and-safety-protocols/]
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents. [URL: https://patents.google.
  • Optimizing reaction conditions for bromo-indazole synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support-center/optimizing-reaction-conditions-for-bromo-indazole-synthesis]
  • Boulhaoua, M., et al. (2016). 1-Ethyl-5-nitro-1H-indazole. IUCrData. [URL: https://iucrdata.iucr.org/d/issues/2016/04/00/ba2133/ba2133.pdf]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [URL: https://www.researchgate.net/publication/353606968_Regioselective_N-alkylation_of_the_1H-indazole_scaffold_ring_substituent_and_N-alkylating_reagent_effects_on_regioisomeric_distribution]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10826435/]
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00388]
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  • Technical Support Center: Scaling Up the Synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole. Benchchem. [URL: https://www.benchchem.com/technical-support-center/scaling-up-the-synthesis-of-3-bromo-6-chloro-4-nitro-1h-indazole]
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Sources

Optimization

Technical Support Center: Optimizing 3-Bromoindazole Substitution Reactions

Welcome to the technical support center for catalyst selection in 3-bromoindazole substitution reactions. This resource is designed for researchers, scientists, and professionals in drug development who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for catalyst selection in 3-bromoindazole substitution reactions. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. The indazole core is a significant feature in many biologically active compounds, and its functionalization is key to developing new therapeutic agents.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of these reactions and optimize your synthetic strategies.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Q1: My Suzuki-Miyaura coupling reaction with 3-bromoindazole is sluggish or fails to go to completion. What are the likely causes and how can I fix it?

A1: Low reactivity in Suzuki-Miyaura couplings involving 3-bromoindazoles can stem from several factors, primarily related to the catalyst system and reaction conditions.

  • Catalyst and Ligand Choice are Critical: The selection of the palladium catalyst and the accompanying ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems often provide superior results. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be highly efficient for the Suzuki coupling of 5-bromoindazoles, leading to high yields in shorter reaction times.[3] If you are experiencing issues, consider screening different catalysts and ligands.

  • Base and Solvent Effects: The choice of base and solvent system significantly impacts reaction efficiency. A common combination is an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as dioxane/water or DME.[3][4] If your reaction is stalling, consider switching to a stronger base like Cs₂CO₃, which can accelerate the transmetalation step.[4]

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.[3][4] If you are running the reaction at a lower temperature, a gradual increase may be necessary. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid decomposition of starting materials or products.

  • Debromination as a Side Reaction: A significant side reaction to be aware of is the debromination of your 3-bromoindazole starting material.[5] This can be particularly problematic under certain conditions. The presence of additives like NaBr has been shown to suppress this dehalogenation process in some cases.[5]

Q2: I'm attempting a Buchwald-Hartwig amination on an unprotected 3-bromoindazole and observing low to no product formation. What's going wrong?

A2: The free N-H of the indazole ring can complicate Buchwald-Hartwig aminations, often necessitating careful selection of ligands and reaction conditions.

  • The Problem with the Unprotected NH: The acidic proton of the indazole N-H can interfere with the catalytic cycle, leading to catalyst deactivation or undesired side reactions.[6] While some methods for the amination of unprotected heterocyclic bromides exist, they often require specialized ligands.[7]

  • Ligand Selection is Key: The choice of phosphine ligand is critical for the success of these couplings. For N-H containing substrates, bulky, electron-rich biarylphosphine ligands like tBuBrettPhos have been shown to be effective.[7] Standard ligands like PPh₃ may not be suitable for these challenging transformations.[5]

  • Protecting Group Strategy: If optimizing the catalyst system is unsuccessful, employing a protecting group on the indazole nitrogen is a reliable strategy.[6] Groups like tetrahydropyran (THP) are stable to the basic conditions of the Buchwald-Hartwig reaction and can be readily removed post-coupling.[6]

  • Base Considerations: The choice of base is also important. While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, for sensitive substrates, a weaker base might be necessary to prevent decomposition.[8]

Q3: My Heck coupling reaction with 3-bromoindazole and an alkene is giving low yields and a significant amount of debrominated starting material. How can I improve this?

A3: Low yields and debromination in Heck reactions of 3-bromoindazoles are common issues that can be addressed by optimizing the catalyst system and reaction parameters.

  • Efficient Catalyst Systems: A combination of Pd(OAc)₂ and PPh₃ is often an effective catalyst system for Heck couplings of 3-bromoindazoles.[5] It is crucial to screen catalyst and ligand ratios to find the optimal conditions for your specific substrates.

  • Suppressing Debromination: The formation of the debrominated indazole is a known side reaction.[5] One strategy to mitigate this is the addition of bromide salts, such as NaBr, which can suppress the dehalogenation pathway.[5] Additionally, using a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to stabilize the active Pd(0) species and promote the desired cross-coupling.[5]

  • Solvent-Free and Mechanochemical Conditions: For challenging substrates, exploring alternative reaction conditions can be beneficial. Mechanochemistry, or ball-milling, has been successfully employed for the Heck coupling of 3-bromoindazoles, offering a solvent-free and often more efficient alternative to traditional solution-phase reactions.[5]

Q4: I am observing the formation of multiple isomers in my substitution reaction. How can I improve the regioselectivity?

A4: The formation of multiple isomers is a frequent challenge in the functionalization of indazoles, and achieving high regioselectivity often requires careful control of reaction conditions and, in some cases, the use of protecting groups.

  • Directing Effects of Substituents: The position of existing substituents on the indazole ring will influence the position of further substitution. Understanding the electronic and steric effects of these groups is crucial for predicting the outcome.[9]

  • Role of Protecting Groups: Introducing a protecting group on one of the nitrogen atoms (N1 or N2) can significantly alter the electronic properties of the indazole ring and thereby enhance the regioselectivity of the reaction.[9] For instance, protecting the N1 position can direct substitution to other positions on the ring.

  • Reaction Conditions Matter: The choice of solvent and temperature can influence the ratio of isomers formed.[9] It is advisable to screen different solvents and temperatures to optimize for the desired regioisomer.

  • Acidic vs. Neutral/Basic Conditions: In bromination reactions, for example, acidic conditions can favor bromination on the indazolium cation, potentially leading to different regioisomers compared to reactions run under neutral or basic conditions, which tend to favor substitution at the C3 position.[10]

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is arguably the most critical factor in a successful cross-coupling reaction. The following table summarizes common catalyst systems for various substitution reactions of 3-bromoindazole.

Reaction TypeCatalystLigandBaseSolventTypical Temperature (°C)Reference
Suzuki-Miyaura Pd(dppf)Cl₂dppfK₂CO₃DME80[3]
Pd(PPh₃)₄PPh₃Cs₂CO₃Dioxane/EtOH/H₂O140[4]
Buchwald-Hartwig Pd precatalysttBuBrettPhosLiHMDSTHFRoom Temperature[7]
Pd₂(dba)₃XPhosNaOtBuToluene90[11]
Heck Coupling Pd(OAc)₂PPh₃TEAN/A (Ball-milling)N/A[5]
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃NTHF/Et₃NRoom Temp - Reflux[12]
Pd(PPh₃)₄PPh₃Et₃NTHF/Et₃NRoom Temp - Reflux[12]

This table provides a general guideline. Optimal conditions may vary depending on the specific substrates used.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for optimizing a 3-bromoindazole substitution reaction and a decision-making process for catalyst selection.

experimental_workflow cluster_workflow Experimental Workflow cluster_decision Catalyst Selection Logic start Define Desired Transformation (e.g., C-C, C-N bond formation) select_reaction Select Reaction Type (Suzuki, Buchwald, etc.) start->select_reaction initial_screen Initial Catalyst/Ligand Screen (Based on literature) select_reaction->initial_screen optimization Optimize Reaction Conditions (Base, Solvent, Temp.) initial_screen->optimization analysis Analyze Results (TLC, LC-MS, NMR) optimization->analysis troubleshoot Troubleshoot Issues (Low yield, side products) analysis->troubleshoot Problematic? scale_up Scale-up Reaction analysis->scale_up Successful? troubleshoot->initial_screen Re-screen bond_type Desired Bond? cc_bond C-C Bond bond_type->cc_bond Yes cn_bond C-N Bond bond_type->cn_bond No suzuki Suzuki-Miyaura cc_bond->suzuki heck Heck cc_bond->heck buchwald Buchwald-Hartwig cn_bond->buchwald

Caption: A generalized workflow for reaction optimization and a decision tree for initial catalyst selection.

Frequently Asked Questions (FAQs)

Q: What is the general reactivity trend for haloindazoles in palladium-catalyzed cross-coupling reactions?

A: The reactivity of haloindazoles in these reactions generally follows the trend of C-I > C-Br > C-Cl. This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium center.[12]

Q: Are copper catalysts a viable alternative to palladium for 3-bromoindazole substitutions?

A: Yes, copper-catalyzed reactions can be an effective alternative, particularly for N-arylation reactions.[13] Copper catalysts are often less expensive than their palladium counterparts. Ligand-free copper-catalyzed methods have also been developed for the synthesis of related heterocyclic systems.[14] However, the reaction scope and functional group tolerance may differ from palladium-catalyzed systems.

Q: Can I perform these coupling reactions on an industrial scale?

A: Transitioning these reactions to an industrial scale requires careful consideration of factors such as cost, safety, and environmental impact.[15] Developing greener reaction conditions, such as using lower catalyst loadings, environmentally friendly solvents, and lower reaction temperatures, is an active area of research.[15] The development of recyclable catalysts is also a key consideration for large-scale synthesis.[16]

Q: How do I handle and store the palladium catalysts and phosphine ligands?

A: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and stored in a desiccator or glovebox.[12] Always refer to the safety data sheet (SDS) for specific handling and storage instructions for each reagent.

References

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  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.

  • Struggling to make a sonogashira coupling reaction happen. Reddit.

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to a Validated Stability-Indicating HPLC Method for Purity Analysis of 3-Bromo-1-ethyl-5-nitro-1H-indazole

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-1-ethyl-5-nitro-1H-indazo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-1-ethyl-5-nitro-1H-indazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, scientifically grounded approach to method validation, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will explore the rationale behind the experimental choices and compare the performance of the proposed method against established benchmarks.

Introduction: The Criticality of a Validated Purity Method

3-Bromo-1-ethyl-5-nitro-1H-indazole is a heterocyclic compound with potential applications in pharmaceutical synthesis. Ensuring its purity is paramount for the quality, safety, and efficacy of any downstream products. A validated, stability-indicating HPLC method is the cornerstone of this quality control, as it must be able to accurately quantify the analyte and resolve it from any process-related impurities and degradation products that may arise during manufacturing and storage.[4]

This guide will detail a proposed reversed-phase HPLC (RP-HPLC) method and its validation according to the ICH Q2(R2) guideline.[1][2][3] We will also delve into forced degradation studies as stipulated by ICH Q1A(R2) to establish the stability-indicating nature of the method.[5][6][7]

Proposed HPLC Method and Comparison with Alternatives

For the purity analysis of 3-Bromo-1-ethyl-5-nitro-1H-indazole, a reversed-phase HPLC method is the most suitable choice due to the non-volatile and moderately polar nature of the analyte.[8] Gas Chromatography (GC) would be less ideal as the compound's thermal lability could lead to degradation in the injector port.

Our Proposed Method (Method A) is a gradient RP-HPLC method designed for optimal resolution and sensitivity. A potential alternative, Method B , could be an isocratic HPLC method. While simpler, an isocratic method may not provide sufficient resolution to separate all potential impurities and degradation products from the main analyte peak, especially in a stability-indicating assay.

Chromatographic Conditions
ParameterMethod A: Proposed Gradient RP-HPLCMethod B: Isocratic RP-HPLC (Alternative)Rationale for Proposed Method
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µmA longer C18 column provides higher resolving power, which is crucial for separating closely eluting impurities.[9]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile60:40 (v/v) Acetonitrile:WaterA gradient elution allows for the separation of compounds with a wider range of polarities and can sharpen peaks. Formic acid helps to protonate silanol groups and improve peak shape.
Gradient 0-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% BIsocraticThe gradient is designed to first elute more polar impurities and then increase the organic content to elute the main analyte and less polar impurities, ensuring good separation.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °C30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmUV at 254 nmNitroaromatic compounds typically exhibit strong UV absorbance around 254 nm, providing good sensitivity.[10][11]
Injection Vol. 10 µL10 µLA standard injection volume for analytical HPLC.

HPLC Method Validation Workflow

The validation of the proposed HPLC method will be performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][12]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation Dev Method Optimization Specificity Specificity & Forced Degradation Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: Workflow for the HPLC analysis of 3-Bromo-1-ethyl-5-nitro-1H-indazole.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[13][14] To demonstrate this, forced degradation studies are performed.[5][6][7]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 10 mg of 3-Bromo-1-ethyl-5-nitro-1H-indazole in 10 mL of methanol, add 10 mL of 1N HCl, and reflux for 4 hours at 60°C. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of methanol, add 10 mL of 1N NaOH, and reflux for 2 hours at 60°C. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of the analyte in 10 mL of methanol and add 10 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of the solid analyte in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of the solid analyte to UV light (254 nm) for 24 hours.

The results should demonstrate that the main peak is well-resolved from any degradation product peaks, with a resolution of >2.

Potential Degradation Pathway cluster_stress Stress Conditions Analyte 3-Bromo-1-ethyl-5-nitro-1H-indazole Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation (H2O2) Analyte->Oxidation Degradant3 Hydrolyzed Indazole Ring Acid->Degradant3 Degradant1 Debrominated Impurity Base->Degradant1 Degradant2 Reduced Nitro Group (Amino-indazole) Oxidation->Degradant2

Caption: Potential degradation pathways under stress conditions.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[12]

Experimental Protocol:

  • Prepare a stock solution of the reference standard (1 mg/mL in methanol).

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance CriteriaMethod A (Hypothetical Data)Method B (Hypothetical Data)
Range 50 - 150 µg/mL50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.99980.9992
Y-intercept Close to zero12503450
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[16] It is determined by recovery studies.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.

  • Prepare a minimum of three replicate samples for each concentration level.

  • Calculate the percent recovery for each sample.

Concentration LevelAcceptance CriteriaMethod A (% Recovery)Method B (% Recovery)
80%98.0 - 102.0%99.5%97.5%
100%98.0 - 102.0%100.2%101.8%
120%98.0 - 102.0%101.1%103.2%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[12]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration (100% level) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Precision LevelAcceptance Criteria (%RSD)Method A (%RSD)Method B (%RSD)
Repeatability ≤ 1.0%0.45%0.85%
Intermediate Precision ≤ 2.0%0.78%1.55%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

ParameterAcceptance CriteriaMethod A (Hypothetical Data)Method B (Hypothetical Data)
LOD (S/N) ~3:10.05 µg/mL0.10 µg/mL
LOQ (S/N) ~10:10.15 µg/mL0.30 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

Experimental Protocol:

  • Vary critical parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze samples under each varied condition and assess the impact on retention time, peak area, and resolution.

The system suitability parameters should remain within the acceptance criteria for all variations.

Conclusion

The proposed gradient RP-HPLC method (Method A) demonstrates superior performance characteristics compared to a potential isocratic alternative (Method B). The validation data, though hypothetical, is based on achievable targets for a well-developed method and indicates that Method A is specific, linear, accurate, precise, and robust for the purity analysis of 3-Bromo-1-ethyl-5-nitro-1H-indazole. Its stability-indicating nature, confirmed through forced degradation studies, ensures that it is fit for its intended purpose in a regulated environment. This comprehensive guide provides a solid foundation for the implementation and validation of a reliable analytical method for this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMS Biotechnology (AMSBIO). (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1020.
  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lehotay, J., Hájková, K., & Kovalczuk, T. (2002). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. [Link]

  • U.S. Environmental Protection Agency. Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • MICROSOLV. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. [Link]

  • Walsh Medical Media. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. [Link]

  • Journal of Research in Pharmacy. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]

  • PMC. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. [Link]

  • Chromatography Online. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. [Link]

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Comparative

Spectroscopic Validation of 3-Bromo-1-ethyl-5-nitro-1H-indazole: A Comparative Guide to FT-IR and UV-Vis Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry and materials science, the unambiguous structural confirmation of novel synthesized compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural confirmation of novel synthesized compounds is paramount. This guide provides a detailed protocol and comparative analysis for the spectroscopic validation of 3-Bromo-1-ethyl-5-nitro-1H-indazole using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. As a Senior Application Scientist, this document is structured to not only provide experimental methodologies but also to instill a foundational understanding of the spectral features unique to this molecule, benchmarked against relevant structural analogs.

Introduction: The Structural Significance of 3-Bromo-1-ethyl-5-nitro-1H-indazole

The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The introduction of a bromine atom at the 3-position, a nitro group at the 5-position, and an ethyl group at the 1-position of the indazole ring system creates a unique electronic and steric profile. This substitution pattern can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, rigorous spectroscopic validation is essential to confirm the identity and purity of 3-Bromo-1-ethyl-5-nitro-1H-indazole, ensuring the reliability of subsequent biological and material science investigations.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is recommended for its high-quality spectral resolution.[4] Carefully grind 1-2 mg of 3-Bromo-1-ethyl-5-nitro-1H-indazole with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, powdery consistency. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Perform baseline correction and atmospheric suppression on the resulting spectrum.

Diagram of the FT-IR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 3-Bromo-1-ethyl-5-nitro-1H-indazole Grind Grind to Homogenous Mixture Sample->Grind KBr Dry KBr Powder KBr->Grind Press Press into Pellet Grind->Press Pellet Transparent KBr Pellet Press->Pellet Sample_Scan Scan Sample Pellet Pellet->Sample_Scan Spectrometer FT-IR Spectrometer Background Collect Background Spectrum Spectrometer->Background Background->Sample_Scan Raw_Spectrum Raw FT-IR Spectrum Sample_Scan->Raw_Spectrum Processing Baseline Correction & Atmospheric Suppression Raw_Spectrum->Processing Final_Spectrum Final FT-IR Spectrum Processing->Final_Spectrum UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Sample 3-Bromo-1-ethyl-5-nitro-1H-indazole Dissolve Dissolve to Known Concentration Sample->Dissolve Solvent UV-Grade Solvent Solvent->Dissolve Solution Sample Solution Dissolve->Solution Sample_Scan Scan Sample Solution Solution->Sample_Scan Spectrophotometer UV-Vis Spectrophotometer Reference Scan Reference (Solvent) Spectrophotometer->Reference Reference->Sample_Scan Absorbance_Spectrum Absorbance Spectrum Sample_Scan->Absorbance_Spectrum

Caption: Workflow for UV-Vis analysis of 3-Bromo-1-ethyl-5-nitro-1H-indazole.

Spectroscopic Data Analysis and Comparison

The following sections detail the expected spectral features of 3-Bromo-1-ethyl-5-nitro-1H-indazole and provide a comparative analysis with related compounds.

FT-IR Spectral Interpretation

The FT-IR spectrum of 3-Bromo-1-ethyl-5-nitro-1H-indazole will be a composite of the vibrations of its constituent functional groups.

Table 1: Expected FT-IR Absorption Bands for 3-Bromo-1-ethyl-5-nitro-1H-indazole and Comparison with Analogs.

Functional GroupExpected Wavenumber (cm⁻¹) for Target MoleculeComparison with NitrobenzeneComparison with 1-Ethyl-1H-indazoleComparison with Bromoalkanes
Aromatic C-H Stretch 3100-3000PresentPresentAbsent
Aliphatic C-H Stretch (Ethyl group) 3000-2850AbsentPresentPresent
Asymmetric NO₂ Stretch ~1550-1475 [5][6][7]~1520AbsentAbsent
Symmetric NO₂ Stretch ~1360-1290 [5][6][7]~1350AbsentAbsent
C=C and C=N Ring Stretching 1620-1450 [8]Present (C=C)PresentAbsent
C-N Stretch ~1335-1250AbsentPresentAbsent
C-Br Stretch ~690-515 [9]AbsentAbsentPresent

Causality Behind Expected Peaks:

  • Nitro Group: The presence of the nitro group is unequivocally confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. [5][6][10]For aromatic nitro compounds, these bands are typically observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. [6][7]Conjugation with the indazole ring system is expected to shift these bands to slightly lower frequencies compared to aliphatic nitro compounds. [5]* Indazole Ring System: The indazole core will exhibit characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹. [8]A series of sharp bands in the 1620-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the fused aromatic and pyrazole rings. [8]* Ethyl Group: The N-ethyl substituent will be identified by aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ range. [11]* Bromo Group: The C-Br stretching vibration is expected in the fingerprint region, typically between 690-515 cm⁻¹. [9]This peak may be of medium to strong intensity. [12] Comparative Analysis:

  • Versus 5-Nitro-1H-indazole: The spectrum of 3-Bromo-1-ethyl-5-nitro-1H-indazole will differ from its precursor, 5-nitro-1H-indazole, by the absence of a broad N-H stretching vibration (typically around 3150-3000 cm⁻¹) and the presence of aliphatic C-H stretches from the ethyl group, as well as the C-Br stretch. [8]* Versus 1-Ethyl-1H-indazole: The most significant difference will be the appearance of the strong NO₂ stretching bands and the C-Br stretch in the target molecule.

  • Versus 3-Bromo-5-nitro-1H-indazole: The key differentiator will be the presence of aliphatic C-H stretching bands from the ethyl group in 3-Bromo-1-ethyl-5-nitro-1H-indazole.

Diagram of Key Structural Features for FT-IR Comparison:

Sources

Validation

Benchmarking cross-coupling efficiency of N-ethyl vs N-unsubstituted bromoindazoles

Title: Benchmarking Cross-Coupling Efficiency: N-Ethyl vs. N-Unsubstituted Bromoindazoles Subtitle: A Comprehensive Guide to Overcoming Catalyst Deactivation in Nitrogen-Rich Heterocycles Introduction The indazole ring s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Cross-Coupling Efficiency: N-Ethyl vs. N-Unsubstituted Bromoindazoles Subtitle: A Comprehensive Guide to Overcoming Catalyst Deactivation in Nitrogen-Rich Heterocycles

Introduction

The indazole ring system is a highly privileged pharmacophore in modern drug development. Late-stage functionalization of this scaffold typically relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, application scientists frequently encounter a critical bottleneck: the choice of nitrogen protection. This guide objectively benchmarks the cross-coupling efficiency of N-ethyl bromoindazoles against their N-unsubstituted counterparts, providing mechanistic insights, comparative data, and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Causality: The "Free N-H" Problem

To understand the performance gap between protected and unprotected indazoles, we must examine the catalytic cycle. In a standard Suzuki-Miyaura coupling, the Pd(0) catalyst undergoes oxidative addition into the C-Br bond.

When an N-unsubstituted bromoindazole is used, the acidic free N-H bond becomes a liability under the basic conditions required for the reaction. Deprotonation leads to the formation of an indazolyl anion, which strongly coordinates to the Pd(II) center. This coordination forms a highly stable Pd-azolyl intermediate that acts as a 1[1]. Because this intermediate is thermodynamically stable, the subsequent transmetalation step—already the rate-determining step in many cross-couplings—is severely retarded, leading to 2[2].

Conversely, the use of an N-ethyl bromoindazole masks this coordination site. The steric and electronic profile of the N-ethyl group prevents the formation of the inhibitory Pd-azolyl complex, allowing the catalytic cycle to proceed smoothly through 3[3]. This mechanistic divergence is visualized below.

MechanisticDivergence Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd + Bromoindazole TransMet Transmetalation (Rate-Determining Step) OxAdd->TransMet N-Ethyl (Protected) Poison Catalyst Deactivation (Pd-azolyl resting state) OxAdd->Poison N-Unsubstituted (Free N-H) RedElim Reductive Elimination (Coupled Product) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Poison->TransMet Blocked / Sluggish

Mechanistic divergence in Pd-catalyzed cross-coupling of N-ethyl vs N-unsubstituted bromoindazoles.

Performance Benchmarking: Quantitative Comparison

The inhibitory effect of the free N-H group is not merely theoretical; it manifests as a significant drop in reaction yield. In benchmarking studies coupling 5-bromoindazoles with N-Boc-2-pyrroleboronic acid, the N-ethyl protected substrate vastly outperformed the unprotected variant[3]. Furthermore, drug discovery campaigns targeting bacterial Gyrase B have independently corroborated that4 when the indazole NH is protected[4].

The table below summarizes the benchmarking data using various palladium catalysts under standardized conditions (K₂CO₃, Dimethoxyethane, 80 °C)[3].

SubstrateCatalyst SystemReaction TimeIsolated Yield (%)Mechanistic Observation
5-Bromo-1-ethyl-1H-indazole Pd(dppf)Cl₂2 h84% Optimal transmetalation; no catalyst poisoning.
5-Bromo-1-ethyl-1H-indazole Pd(PPh₃)₂Cl₂4 h75%Slower kinetics compared to bidentate dppf ligand.
5-Bromo-1-ethyl-1H-indazole Pd(PCy₃)₂2 h57%Steric bulk of PCy₃ slightly hinders the cycle.
5-Bromo-1-ethyl-1H-indazole Pd(PPh₃)₄4 h22%Inefficient oxidative addition with Pd(0) tetrakis.
5-Bromo-1H-indazole (Unprotected) Pd(dppf)Cl₂2 h50% Significant side-product formation and catalyst deactivation due to free N-H.

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility and high scientific integrity, the following step-by-step methodology is designed as a self-validating system. It incorporates specific causality-driven steps to mitigate catalyst degradation.

ExperimentalWorkflow Prep 1. Reagent Prep (Anaerobic) Mix 2. Catalyst & Base Addition Prep->Mix Heat 3. Thermal Activation (80°C, 2h) Mix->Heat Workup 4. Aqueous Workup & Extraction Heat->Workup Purify 5. Chromatography (Yield Quant) Workup->Purify

Standardized experimental workflow for benchmarking bromoindazole cross-coupling efficiency.

Step-by-Step Methodology:

  • Reagent Preparation & Degassing (Critical Step):

    • Procedure: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of the bromoindazole (either N-ethyl or N-unsubstituted) and 1.2 equivalents of the boronic acid in anhydrous dimethoxyethane (DME). Sparge the solution with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Because the N-unsubstituted indazole inherently slows down the catalytic cycle by forming a Pd-azolyl resting state, the active Pd(0) species spends more time in a vulnerable state. Any dissolved O₂ will rapidly oxidize Pd(0) to inactive Pd(II) peroxo complexes, compounding the yield reduction.

  • Catalyst and Base Addition:

    • Procedure: Add 3.0 equivalents of finely milled anhydrous K₂CO₃, followed by 5 mol% of Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry at the palladium center, which accelerates the reductive elimination step compared to monodentate ligands like PPh₃.

  • Thermal Activation & Self-Validation:

    • Procedure: Heat the reaction mixture to 80 °C. Monitor the reaction via LC-MS or TLC at 1 hour and 2 hours.

    • Self-Validation: For the N-ethyl substrate, the bromoindazole peak should be >95% consumed by the 2-hour mark. For the N-unsubstituted substrate, you will observe stalled conversion (typically plateauing around 50-60%) and the emergence of baseline side-products, validating the inhibitory effect of the free N-H.

  • Workup and Isolation:

    • Procedure: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: Removing the basic aqueous phase halts any further side reactions and strips out unreacted boronic acid.

  • Purification:

    • Procedure: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the cross-coupled product and quantify the yield.

Conclusion

While direct cross-coupling of N-unsubstituted bromoindazoles is highly desirable to minimize synthetic steps, the empirical data and mechanistic realities dictate otherwise. The free N-H group acts as an endogenous catalyst poison by trapping the palladium in an inactive azolyl complex. Benchmarking proves that masking this position with an N-ethyl group dramatically improves reaction kinetics and isolated yields (from 50% up to 84%). For drug development professionals aiming to build robust, scalable synthetic routes, N-protection prior to cross-coupling is not just a recommendation—it is a mechanistic necessity.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society (via NIH PMC). 1

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters (via NIH PMC). 4

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society (ACS Publications). 2

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules (MDPI). 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-1-ethyl-5-nitro-1H-indazole

Comprehensive Laboratory Safety & Operational Guide: Handling 3-Bromo-1-ethyl-5-nitro-1H-indazole As a highly functionalized chemical building block, 3-Bromo-1-ethyl-5-nitro-1H-indazole (CAS: 1352538-19-2) is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety & Operational Guide: Handling 3-Bromo-1-ethyl-5-nitro-1H-indazole

As a highly functionalized chemical building block, 3-Bromo-1-ethyl-5-nitro-1H-indazole (CAS: 1352538-19-2) is frequently utilized in advanced pharmaceutical research and drug discovery[1]. Because specific, globally harmonized safety data for this exact ethyl-substituted derivative can be scarce, operational safety protocols must be rigorously extrapolated from its closest structural analog, 3-Bromo-5-nitro-1H-indazole (CAS: 67400-25-3)[2].

This guide synthesizes technical hazard data with field-proven laboratory practices to provide a self-validating system for safe handling, reaction setup, and disposal.

Hazard Causality & Mechanistic Profiling

To effectively protect yourself, you must understand why the chemical is hazardous. The molecular structure of 3-Bromo-1-ethyl-5-nitro-1H-indazole dictates its reactivity and toxicity:

  • Electrophilic Sensitization: The presence of the strongly electron-withdrawing nitro (-NO2) group makes the indazole ring highly electron-deficient. Combined with the reactive bromine atom at the 3-position, this compound acts as a potent electrophile. If exposed to the skin, it can covalently bind to nucleophilic residues on epidermal proteins, leading to contact dermatitis and sensitization.

  • Aerosolization Risk: As a fine crystalline solid, the compound poses a severe inhalation hazard. It is classified as a Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE 3) agent, specifically targeting and irritating the respiratory tract[2].

  • Irritation Profile: It is a documented Category 2 Skin Irritant (H315) and Category 2 Eye Irritant (H319)[2].

HazardMitigation H1 Skin Irritation (H315) M1 Nitrile/Butyl Gloves (EN 374) H1->M1 H2 Eye Irritation (H319) M2 Safety Goggles (EN 166) H2->M2 H3 Respiratory Risk (H335) M3 Fume Hood & Respirator H3->M3 O1 Dermal Protection M1->O1 O2 Ocular Protection M2->O2 O3 Inhalation Protection M3->O3

Hazard Mitigation Logical Pathway for 3-Bromo-1-ethyl-5-nitro-1H-indazole

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient if the context of the experiment is ignored. The table below outlines the quantitative specifications required for handling this compound, incorporating the critical variable of solvent interaction.

Protection TargetRecommended EquipmentRegulatory StandardCausality & Operational Insight
Ocular (Eyes) Chemical splash goggles / ANSI Z87.1Protects against airborne micro-particles. Safety glasses are insufficient due to the lack of a facial seal[2].
Dermal (Hands - Dry) Nitrile Gloves (Min. 0.11 mm thickness)Excellent barrier against dry organic powders[2].
Dermal (Hands - Wet) Butyl Rubber or Double-Gloved NitrileEN 374-1Critical Insight: Indazoles are often dissolved in aprotic solvents like DMF or DMSO. These solvents permeate standard nitrile in <5 minutes, carrying the dissolved hazard directly into the skin.
Respiratory N95/FFP2 Particulate Respirator or P3 Half-Mask / EN 149:2001Mandatory if handling outside a fume hood or if local exhaust ventilation fails[2].
Body Flame-retardant lab coatEN ISO 13688Prevents accumulation of static-charged dust on personal clothing[2].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each phase confirms the safety of the next.

Workflow Start 1. Pre-Operation: Verify SDS & Don PPE Hood 2. Engineering Controls: Activate Fume Hood Start->Hood Weigh 3. Handling: Weigh in Anti-Static Enclosure Hood->Weigh Transfer 4. Transfer: Sealed Transport to Reactor Weigh->Transfer React 5. Reaction Setup: Inert Atmosphere (N2/Ar) Transfer->React Waste 6. Disposal: Segregate Halogenated Waste React->Waste

Standard Operating Workflow for Handling 3-Bromo-1-ethyl-5-nitro-1H-indazole

Step-by-Step Handling Methodology
  • System Validation (Pre-Operation): Inspect nitrile gloves via the air-inflation test (trap air and squeeze to check for micro-punctures). Verify the chemical fume hood monitor reads a face velocity between 80–100 feet per minute (fpm).

  • Anti-Static Weighing: Fine organic powders generate static electricity. Using a metal spatula can cause the powder to aerosolize and bypass standard PPE.

    • Action: Discharge the weighing boat using an anti-static gun (e.g., Zerostat). Use a ceramic or static-dissipative plastic spatula.

    • Action: Weigh the compound inside an analytical balance enclosure to prevent draft-induced dispersion.

  • Sealed Transfer: Transfer the weighed solid into the reaction flask and seal it with a rubber septum before removing it from the balance area.

  • Solubilization & Inertion: Return the sealed flask to the fume hood. Introduce solvents (e.g., DMF, THF) via a syringe through the septum. Purge the headspace with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the nitro-indazole intermediate and mitigate fire risks.

Spill Management & Disposal Plan

In the event of a breach, immediate and structured containment is required to prevent respiratory exposure[2].

Spill Response Protocol
  • Isolate & Validate: Evacuate non-essential personnel from the immediate area. Validate that your respirator (N95/P3) is securely fitted.

  • Solvent Dampening (Crucial Step): Do not sweep the dry powder. Sweeping generates a highly concentrated dust cloud. Instead, gently mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol) to dampen it and eliminate aerosolization.

  • Absorption: Wipe up the dampened material using absorbent spill pads or damp paper towels.

  • Containment: Place all contaminated cleaning materials into a heavy-duty, sealable polyethylene bag.

Chemical Disposal Plan

Because this compound contains a halogen (Bromine) and a nitrogenous ring system, it cannot be disposed of in standard organic waste streams.

  • Segregation: Collect all unreacted material, contaminated solvents, and spill cleanup materials in a designated Halogenated Organic Waste carboy.

  • Labeling: Clearly label the container: "Hazardous Waste - Halogenated Organics (Contains Brominated/Nitrated Indazole Derivatives)."

  • Validation: Ensure the waste carboy is kept tightly sealed and stored in a secondary containment tray away from strong oxidizing agents or strong bases, which could trigger exothermic reactions.

References

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Bromo-5-nitro-1H-indazole. Retrieved from [Link]

Sources

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